Product packaging for 2-ethoxy-N-phenylpyrimidin-4-amine(Cat. No.:)

2-ethoxy-N-phenylpyrimidin-4-amine

Cat. No.: B13103391
M. Wt: 215.25 g/mol
InChI Key: KMJJOUGTJPHBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-N-phenylpyrimidin-4-amine (CAS 88614-09-9) is a high-purity aminopyrimidine derivative supplied for research use. This compound features a pyrimidine core, a structural motif prevalent in medicinal chemistry, particularly in the development of kinase-targeted therapies . With a molecular formula of C12H13N3O and a molecular weight of 215.25 g/mol, it serves as a valuable building block and reference standard in drug discovery programs . The core pyrimidin-4-amine structure is a privileged scaffold in drug discovery, known for its ability to interact with various enzyme active sites . Research into analogous compounds highlights their significant potential as antitumor agents , where they function by inhibiting key oncogenic kinases . For instance, closely related pyrrolo[3,2-d]pyrimidin-4-amine analogs have demonstrated potent activity by inhibiting pro-angiogenic receptor tyrosine kinases (RTKs) such as VEGFR-2 , PDGFR-β , and EGFR , which are critical targets for disrupting cancer cell proliferation and survival . Furthermore, aminopyrimidine-based inhibitors have shown promising results against serine/threonine protein kinases like PLK4 , a master regulator of centriole duplication, which is a promising target in cancers such as breast cancer . The structural features of this compound make it a compound of interest for researchers exploring these and similar biological pathways. Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions and in compliance with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3O B13103391 2-ethoxy-N-phenylpyrimidin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2-ethoxy-N-phenylpyrimidin-4-amine

InChI

InChI=1S/C12H13N3O/c1-2-16-12-13-9-8-11(15-12)14-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,13,14,15)

InChI Key

KMJJOUGTJPHBOC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=CC(=N1)NC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Ethoxy N Phenylpyrimidin 4 Amine and Analogues

Foundational Synthetic Routes for Pyrimidine (B1678525) Core Structures

Condensation Reactions Utilizing Guanidine (B92328) and β-Dicarbonyl Compounds

A classic and widely employed method for pyrimidine synthesis involves the condensation of guanidine with β-dicarbonyl compounds. researchgate.netnih.gov This acid- or base-catalyzed reaction provides a direct route to 2-aminopyrimidines. The versatility of this method lies in the ability to use a variety of substituted guanidines and β-dicarbonyl compounds to generate a library of pyrimidine derivatives with different substitution patterns. For instance, the reaction of an appropriate β-diketone with guanidine hydrochloride in the presence of a base like sodium hydroxide (B78521) can yield the corresponding 2-aminopyrimidine (B69317). nih.gov A similar three-component cyclocondensation reaction, known as the Biginelli reaction, can also be utilized to produce pyrimidine derivatives. iaea.org

Reactant 1Reactant 2ConditionsProductReference
β-DiketoneGuanidineBase catalyst (e.g., NaOH)2-Aminopyrimidine nih.gov
ChalconeGuanidine hydrochlorideNaOH, ethanol, refluxSubstituted pyrimidine nih.gov
1,3-DiynesGuanidineCs2CO3, DMSOCarbonyl 2-amino-pyrimidine rsc.org

Nucleophilic Substitution Strategies for Pyrimidine Ring Functionalization

The pyrimidine ring, particularly when substituted with electron-withdrawing groups or good leaving groups at the 2, 4, or 6 positions, is susceptible to nucleophilic substitution. bhu.ac.in This reactivity allows for the introduction of various functional groups. A common strategy involves the displacement of a halogen, such as chlorine, by amines or anilines. acs.org This approach is fundamental in synthesizing N-substituted pyrimidinamines. The reaction can be performed under thermal conditions or facilitated by an acid catalyst. acs.org For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can react with aniline (B41778) in the presence of hydrochloric acid to yield the corresponding N-phenyl derivative. acs.org The choice of solvent and the amount of acid can be critical to optimize the reaction rate and minimize side products. acs.org

Pyrimidine SubstrateNucleophileConditionsProductReference
2,4-Dichloropyrimidine (B19661)Amine/AnilineBase or thermalSubstituted aminopyrimidine acs.org
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineHCl, various solventsN-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine acs.org
C4-(1,2,4-triazol-1-yl) pyrimidine nucleosidesVarious C-nucleophilesDBU, dioxane, 100°CC4-substituted pyrimidine nucleosides nih.gov

Metal-Catalyzed C-H Functionalization Approaches in Pyrimidine Synthesis

In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of the pyrimidine ring, offering an atom-economical alternative to traditional cross-coupling reactions. nih.gov This method avoids the pre-functionalization of the pyrimidine ring, which is often required in other synthetic approaches. nih.gov Palladium and copper are among the most common catalysts used for this purpose. nih.govfiu.edu These reactions can be directed to specific positions on the pyrimidine ring (C2, C4, C5, or C6) through the use of directing groups or by exploiting the inherent electronic properties of the pyrimidine system. thieme-connect.comnih.gov For example, palladium-catalyzed oxidative heteroarylation can be achieved via a double C-H activation, coupling pyrimidine with other heteroaromatics. thieme-connect.com

Pyrimidine SubstrateCoupling PartnerCatalyst/ConditionsProductReference
Pyrimidine2-MethylthiophenePd(OAc)2, AgOAc, 1,10-phenanthroline, pivalic acid2-(Thiophen-2-yl)pyrimidine thieme-connect.com
6-N-Aryladenosines-Cu(OTf)2Fused purine (B94841) derivatives fiu.edu
UracilsArenesPd(OAc)2, K2S2O8Arylated uracils fiu.edu

Targeted Synthetic Protocols for 2-ethoxy-N-phenylpyrimidin-4-amine and Related N-Phenylpyrimidin-4-amine Derivatives

The synthesis of the specific target molecule, this compound, and its N-phenyl analogues often builds upon the foundational pyrimidine core, employing subsequent functionalization steps.

Alkylation Reactions of Substituted Pyrimidin-4-amines

Alkylation reactions are a common method for introducing alkyl groups onto the pyrimidine scaffold. wikipedia.org This can involve the N-alkylation of an amine substituent or the O-alkylation of a pyrimidinone. The regioselectivity of alkylation can be a challenge, particularly in pyridine (B92270) and its analogues, but various strategies have been developed to control the site of modification. acs.orgchemistryviews.org For instance, the use of blocking groups can direct alkylation to a specific position. chemistryviews.org In the context of synthesizing this compound, a potential route could involve the alkylation of a 2-hydroxy-N-phenylpyrimidin-4-amine precursor with an ethylating agent.

SubstrateAlkylating AgentConditionsProductReference
Pyridine1,1-DiborylalkanessBuLi, THF/tolueneC2- or C4-alkylated pyridine acs.org
AmineAlkyl halide-Higher substituted amine wikipedia.org
4-(Pyridin-3-yl)pyrimidin-2-amine2,4-Dimethylbenzyl bromideK2CO3, DMF, 130°CN-(2,4-Dimethylbenzyl)-4-(pyridin-3-yl)pyrimidin-2-amine mdpi.com

Amidation and Aminolysis Reactions for N-Phenyl Group Introduction

The introduction of the N-phenyl group is a crucial step in the synthesis of N-phenylpyrimidin-4-amine derivatives. This can be achieved through amidation or aminolysis reactions. For example, a pyrimidine bearing a suitable leaving group at the 4-position, such as a halogen, can undergo nucleophilic substitution with aniline. semanticscholar.orgtandfonline.com Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile and efficient method for forming the C-N bond between the pyrimidine ring and the aniline moiety. mdpi.com This reaction is tolerant of a wide range of functional groups and can be used to synthesize a diverse library of N-arylpyrimidin-2-amines. mdpi.com

Pyrimidine SubstrateAmine/AnilineCatalyst/ConditionsProductReference
2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-aminem/p-Phenylenediamines-Intermediates for further synthesis semanticscholar.orgtandfonline.com
4-(Pyridin-3-yl)pyrimidin-2-amineArylbromideDichlorobis(triphenylphosphine)Pd(II), xantphos, NaOtBu, tolueneN-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine mdpi.com
2-Chloro-4-substituted pyrimidine4-MorpholinoanilineHCl, EtOH, 110°CN-Aryl-pyrimidin-2,4-diamine nih.gov

Synthesis of Pyrimidine Schiff Bases as Precursors or Related Analogues

The formation of Schiff bases from aminopyrimidine precursors represents a fundamental synthetic strategy for introducing structural diversity and accessing a wide range of derivatives with potential applications in various fields. The reaction typically involves the condensation of a primary amine with an aldehyde or a ketone. In the context of this compound analogues, the amino group at the C4 position of the pyrimidine ring can react with various aromatic or aliphatic aldehydes to yield the corresponding imines or Schiff bases.

For instance, the synthesis of pyrimidine Schiff bases can be achieved by reacting a 4-aminopyrimidine (B60600) derivative with a substituted benzaldehyde (B42025) in a suitable solvent, often with catalytic amounts of acid. These Schiff bases can serve as valuable precursors for the synthesis of more complex heterocyclic systems or can be evaluated for their own biological properties. Research has shown that Schiff bases derived from 4-aminoantipyrine (B1666024) exhibit a range of biological activities, and similar principles can be applied to 4-aminopyrimidines. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov

A representative synthetic scheme for the formation of a pyrimidine Schiff base is depicted below:

Scheme 1: General synthesis of a pyrimidine Schiff base.

Reactant 1Reactant 2Product
2-ethoxy-pyrimidin-4-amineBenzaldehyde(E)-N-(2-ethoxypyrimidin-4-yl)-1-phenylmethanimine
2-ethoxy-pyrimidin-4-amine4-Nitrobenzaldehyde(E)-N-(2-ethoxypyrimidin-4-yl)-1-(4-nitrophenyl)methanimine

This table represents a hypothetical reaction based on established chemical principles for Schiff base formation.

Regioselective Synthesis and Isomer Control Considerations

The regioselective synthesis of substituted pyrimidines is of paramount importance to control the final structure and properties of the target molecule. When synthesizing analogues of this compound, controlling the position of substituents on the pyrimidine ring is crucial. The inherent reactivity of the pyrimidine ring, which is an electron-deficient heterocycle, dictates the outcome of substitution reactions.

For a 2,4-disubstituted pyrimidine, the regioselectivity of further functionalization depends on the nature of the existing substituents. For example, in a 2,4-dichloropyrimidine system, nucleophilic substitution often occurs preferentially at the C4 position, followed by substitution at the C2 position. This selectivity can be influenced by the reaction conditions and the nature of the nucleophile. nih.gov The synthesis of specifically substituted pyridines has also been achieved through the use of blocking groups to direct functionalization to a particular position. chemrxiv.orgnih.gov These principles of regiocontrol are directly applicable to the synthesis of analogues of this compound, allowing for the controlled introduction of various functional groups at specific positions on the pyrimidine core.

Advanced Chemical Transformations and Derivatization Strategies for Structural Diversification

Post-Synthetic Modifications and Functional Group Interconversions

Post-synthetic modification (PSM) is a powerful strategy to diversify the structure of a core molecule without the need for de novo synthesis. nih.govrsc.orgrsc.org For a molecule like this compound, both the pyrimidine ring and its substituents offer handles for such modifications. The pyrimidine ring itself can undergo C-H functionalization, although this can sometimes be challenging and may require specific directing groups.

More commonly, the existing functional groups—the ethoxy and the phenylamino (B1219803) moieties—can be modified. For example, the phenyl ring of the N-phenyl group can be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce further diversity. The ethoxy group at the C2 position could potentially be cleaved and replaced with other alkoxy or aryloxy groups through nucleophilic aromatic substitution, although this would likely require activation of the pyrimidine ring. The amino group at C4 can be acylated, alkylated, or used in coupling reactions to attach a wide array of substituents. The modification of oligonucleotides through oxidative amination of 4-thio-2'-deoxyuridine (B1622106) highlights the potential for creative functionalization strategies on pyrimidine-related structures. nih.gov

N-Dealkylation Reactions for Accessing Core Amine Intermediates

N-dealkylation is a critical transformation for accessing primary or secondary amine intermediates from their alkylated precursors. nih.govnih.govencyclopedia.pubresearchgate.net In the context of analogues of this compound, N-dealkylation of a substituted N-aryl group could be a strategic step to generate a core 4-aminopyrimidine intermediate. This intermediate could then be re-functionalized with different aryl or alkyl groups to generate a library of analogues for structure-activity relationship studies.

A hypothetical N-dealkylation reaction is shown below:

Starting MaterialReagentProduct
2-ethoxy-N-(4-methoxybenzyl)-N-phenylpyrimidin-4-amineTrifluoroacetic acidThis compound
N-benzyl-2-ethoxy-N-phenylpyrimidin-4-aminePalladium on carbon, H₂This compound

This table illustrates potential N-dealkylation reactions based on established chemical transformations.

Rational Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The rational design and synthesis of analogues are fundamental to understanding the structure-activity relationship (SAR) of a lead compound. For this compound, SAR studies would involve systematic modifications of its different components: the substituent at the C2 position, the substituent at the C4 position (the N-phenylamino group), and the substitution pattern on the phenyl ring.

For example, the ethoxy group at C2 could be replaced with other alkoxy groups of varying chain length or with different electron-donating or -withdrawing groups to probe the electronic and steric requirements at this position. nih.govnih.govksu.edu.sa The N-phenylamino group at C4 could be replaced with other N-aryl, N-alkyl, or N-heteroaryl groups to explore the impact of these changes on biological activity. nih.govnih.govresearchgate.netijpsjournal.com Furthermore, the phenyl ring itself can be substituted with a variety of functional groups at the ortho, meta, and para positions to map the binding pocket of a potential biological target.

The following table outlines a hypothetical SAR study for this compound analogues:

Position of ModificationExample of ModificationRationale
C2-substituentReplacement of ethoxy with methoxy, isopropoxy, or trifluoromethoxyTo probe the effect of steric bulk and electronics at the C2 position.
C4-amino substituentReplacement of N-phenyl with N-(4-fluorophenyl), N-pyridyl, or N-cyclohexylTo investigate the importance of the aryl group and the effect of different electronic and steric properties of the substituent on the nitrogen atom.
N-phenyl ringIntroduction of substituents (e.g., -Cl, -CH₃, -OCH₃) at ortho, meta, or para positionsTo map the binding site and optimize interactions with a potential biological target.

This table provides a representative framework for a structure-activity relationship study.

In Vitro Biological Activity Spectrum and Mechanistic Investigations of 2 Ethoxy N Phenylpyrimidin 4 Amine Derivatives

Enzyme Inhibition Profiling and Mechanistic Elucidation

The N-phenylpyrimidin-4-amine core is a privileged scaffold in medicinal chemistry, known to interact with various enzyme families. The following sections detail the inhibitory activities of derivatives against cyclooxygenases and protein kinases.

Cyclooxygenase (COX) Enzyme Inhibition Studies

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins (B1171923). There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. nih.gov

Research into 4-phenylpyrimidine-2(1H)-thiones , which share the 4-phenylpyrimidine (B189444) core, has demonstrated their potential as inhibitors of both COX-1 and COX-2 enzymes. nih.gov The inhibitory activities of these derivatives are influenced by the substitution pattern on the phenyl ring. While specific data for 2-ethoxy-N-phenylpyrimidin-4-amine is unavailable, the findings for these related compounds suggest that the N-phenylpyrimidine scaffold can be tailored to achieve varying degrees of COX isoform selectivity.

CompoundCOX-1 Inhibition (%) at 10 µMCOX-2 Inhibition (%) at 10 µMReference
4-(4-Methoxyphenyl)pyrimidine-2(1H)-thione7585 nih.gov
4-(4-Chlorophenyl)pyrimidine-2(1H)-thione6878 nih.gov
4-(4-Nitrophenyl)pyrimidine-2(1H)-thione5565 nih.gov

The inhibition of COX enzymes directly leads to the suppression of prostaglandin (B15479496) synthesis. The primary mechanism by which COX inhibitors reduce inflammation is by blocking the active site of the enzyme, thereby preventing the conversion of arachidonic acid to Prostaglandin H2 (PGH2), the precursor to various prostaglandins including PGE2. nih.gov For the 4-phenylpyrimidine-2(1H)-thiones, docking studies have suggested that these compounds can bind within the active site of both COX-1 and COX-2. nih.gov The suppression of PGE2 generation by these compounds is a direct consequence of this enzymatic inhibition.

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines (In Vitro Models)

Modulation of Specific Intracellular Signaling Cascades (e.g., NF-κB, AP-1 Activation)

Derivatives of the pyrimidine (B1678525) scaffold have been shown to modulate critical intracellular signaling pathways involved in inflammation and cell survival, most notably the Nuclear Factor-kappa B (NF-κB) pathway. For instance, a series of amino acid-derivatives bearing a thieno[2,3-d]pyrimidine (B153573) moiety demonstrated the ability to down-regulate the expression of NF-κB protein in hepatic tissues of rats exposed to γ-irradiation. nih.gov This down-regulation is believed to be a key part of the compounds' antioxidant and anti-inflammatory mechanism. nih.gov The study found that a methionine derivative was the most active in this regard. nih.gov

Further investigation into the mechanistic actions of pyrimidine derivatives revealed that a series containing aryl urea (B33335) moieties could induce apoptosis in colon cancer cells by upregulating Ikb-α. nih.gov Ikb-α is a crucial inhibitor protein that sequesters NF-κB in the cytoplasm, thereby preventing its activation. nih.gov By increasing the levels of Ikb-α, these compounds effectively suppress the NF-κB signaling pathway, contributing to their anticancer effects. nih.gov

No specific research findings were identified regarding the modulation of the Activator Protein-1 (AP-1) signaling cascade by this compound or its close derivatives within the scope of this review.

Efficacy in Diverse Cancer Cell Models (e.g., Breast Carcinoma, Gastric Adenocarcinoma, HeLa, K562, CFPAC Cell Lines)

The anticancer potential of 2-aminopyrimidine (B69317) derivatives has been evaluated across a wide range of human cancer cell lines. These compounds have shown varied efficacy, demonstrating the importance of specific substitutions on the pyrimidine core for targeting different malignancies. nih.govuniroma1.it

Notably, significant activity has been observed against the K562 human chronic myelogenous leukemia cell line. Pyrido[2,3-d]pyrimidine derivatives, such as PD180970, have been identified as potent inhibitors of the Bcr-Abl fusion protein, a key driver in this type of leukemia. rsc.org These compounds were found to reduce the tyrosine phosphorylation of the p210Bcr-Abl substrate and trigger cell death in K562 cells. rsc.org Another study found that indole/isatin conjugated phenyl-amino-pyrimidine derivatives were more cytotoxic than the standard drug Imatinib against the K-562 cell line. researchgate.net

In models of breast carcinoma , new aminopyrimidine derivatives have been designed and tested. One study reported a compound, referred to as 2a (the N-benzyl counterpart of a hit compound, RDS 3442), which induced a significant decrease in cell viability in triple-negative breast cancer cells, among other cancer types. nih.gov Furthermore, a series of 2-aminopyrimidine derivatives were developed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a signaling pathway implicated in some breast cancers. nih.gov The most promising of these, compound 2n, selectively suppressed the proliferation of breast cancer cells that have dysregulated FGFR4 signaling, with an IC₅₀ value of 0.38 μM. nih.gov

Research has also extended to gastric adenocarcinoma , where hybrids of evodiamine (B1670323) and thieno[2,3-d]pyrimidinones have shown moderate anticancer activity. nih.gov For HeLa cells (cervical cancer), derivatives of other scaffolds, such as 2-aminothiazole, have shown inhibitory activity. nih.gov

Despite the broad range of cell lines tested, no specific data on the efficacy of this compound derivatives against CFPAC pancreatic adenocarcinoma cell lines were identified in the reviewed literature.

Derivative ClassCancer Cell LineObserved EffectReference
Pyrido[2,3-d]pyrimidinesK562 (Chronic Myelogenous Leukemia)Inhibition of Bcr-Abl kinase; suppression of cell growth. rsc.org
Indole/isatin conjugated phenyl-amino-pyrimidinesK-562 (Chronic Myelogenous Leukemia)Found to be more cytotoxic than standard Imatinib. researchgate.net
N-benzyl aminopyrimidine (compound 2a)Triple-Negative Breast CancerSignificant decrease in cell viability (EC₅₀ ~4-8 μM). nih.gov
2-aminopyrimidine (compound 2n)Breast Cancer (FGFR4 dysregulated)Selective proliferation suppression (IC₅₀ = 0.38 μM). nih.gov
Thieno[2,3-d]pyrimidinonesGastric CancerModerate anti-proliferative activity. nih.gov
Aminopyrimidine (RDS 3442 derivatives)Glioblastoma, Colon AdenocarcinomaInhibition of replication and cell cycle progression. nih.govuniroma1.it

Induction of Apoptotic Mechanisms in Cancer Cells

A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptosis through multiple cellular pathways.

For example, a study on 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives found that the most active compound could simultaneously block autophagy and induce apoptosis in A549 non-small cell lung cancer cells. researchgate.net Similarly, certain 2,4-pyrimidinediamine derivatives were shown to induce apoptosis in both A549 and H2228 cancer cell lines. nih.gov

Mechanistic studies have provided deeper insight into these processes. A new series of pyrimidine derivatives with aryl urea moieties was evaluated against the SW480 colon cancer cell line. nih.gov The most active compound was found to arrest the cell cycle at the G2/M phase and induce apoptosis by modulating key regulatory proteins. nih.gov Specifically, it caused an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a classic indicator of the intrinsic apoptosis pathway, which leads to a loss of mitochondrial membrane potential, an effect also observed with this compound. nih.gov

Antimicrobial Efficacy (In Vitro)

The 2-aminopyrimidine scaffold is a versatile structure that has also been extensively investigated for its antimicrobial properties against a variety of pathogens. ijpsjournal.com

Antibacterial Activity and Proposed Bactericidal Mechanisms (e.g., Protein Synthesis Inhibition, Nucleic Acid Synthesis Disruption)

The reviewed literature did not provide specific evidence linking the bactericidal mechanisms of these pyrimidine derivatives to the direct inhibition of protein synthesis or disruption of nucleic acid synthesis.

Activity Against Specific Bacterial Strains (e.g., Enterococcus faecalis)

The in vitro antibacterial efficacy of pyrimidine-related compounds has been confirmed against several clinically relevant bacterial strains, including both Gram-positive and Gram-negative species.

One study investigating 2-amino-1,4-naphthoquinone derivatives, which are structurally distinct but also contain an amino group, reported activity against a panel of bacteria. nih.gov This included activity against the Gram-positive bacterium Enterococcus faecalis . nih.gov Other pyrimidine derivatives have shown notable effects against various pathogens. For instance, 3,4-dihydropyrimidine-2(1H)-one derivatives displayed significant inhibitory activity against Escherichia coli and Staphylococcus aureus. ijpsjournal.com Furthermore, studies on 2-amino-1,4-dihydropyrimidines showed activity comparable to ciprofloxacin (B1669076) against certain Staphylococcus aureus strains. nih.gov

Derivative ClassBacterial StrainObserved EffectReference
2-amino-1,4-naphthoquinone derivativesEnterococcus faecalisAntibacterial activity observed. nih.gov
3,4-dihydropyrimidine-2(1H)-one derivativesEscherichia coli, Staphylococcus aureusSignificant inhibitory activity (MIC=32, 64 μg/ml). ijpsjournal.com
2-amino-1,4-dihydropyrimidinesStaphylococcus aureusActivity comparable to ciprofloxacin. nih.gov

Antitrypanosomal and Antiplasmodial Potential

Beyond their antibacterial and anticancer properties, 2-aminopyrimidine derivatives have emerged as promising candidates for treating parasitic diseases, including human African trypanosomiasis (sleeping sickness) and malaria. nih.govresearchgate.net

A novel class of antitrypanosomal agents based on the pyrimido[5,4-d]pyrimidine (B1612823) scaffold has been identified. These compounds exhibited low micromolar activity against Trypanosoma brucei, the parasite responsible for sleeping sickness. nih.govacs.org The most active derivative in one study showed an IC₅₀ value of 0.94 μM against T. brucei. nih.govnih.gov

Significant antiplasmodial activity has also been reported. A series of 2-aminopyrimidine based 4-aminoquinolines demonstrated potent in vitro activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum, the deadliest malaria parasite. nih.govlshtm.ac.uk One particular derivative showed an exceptionally low IC₅₀ value of 3.6 nM against the resistant K1 strain, making it 56 times more potent than chloroquine (B1663885) itself. nih.govlshtm.ac.uk The mechanism of these hybrid molecules is thought to involve binding with heme and parasitic DNA. nih.gov

Derivative ClassParasiteObserved EffectReference
Pyrimido[5,4-d]pyrimidinesTrypanosoma bruceiAntitrypanosomal activity (IC₅₀ = 0.94 μM for most active). nih.govnih.govacs.org
2-Aminopyrimidine based 4-aminoquinolinesPlasmodium falciparum (CQ-resistant)Potent antiplasmodial activity (IC₅₀ = 3.6 nM for most active). nih.govlshtm.ac.uksigmaaldrich.com

Antitubercular Activity Profiles

The pyrimidine core is a key structural motif in several compounds that have been investigated for their potential against Mycobacterium tuberculosis. nih.gov Research into pyrimidine-containing small molecules has intensified, particularly after some candidates entered clinical trials. nih.gov Studies have explored various pyrimidine derivatives, including pyrazolylpyrimidinones, which have shown promise. nih.gov These compounds are thought to exert their effect through mechanisms such as iron chelation. nih.gov

While direct studies on this compound derivatives are not extensively detailed in the provided results, the broader class of pyrimidine derivatives has shown significant antitubercular potential. For instance, different series of pyrimidine derivatives have been synthesized and evaluated, with some showing potent activity against Mycobacterium tuberculosis strains. nih.govresearchgate.net The structure-activity relationship (SAR) studies highlight that the substitution pattern on the pyrimidine ring is crucial for maintaining antitubercular activity. nih.gov For example, the replacement of a pyrazole (B372694) ring with other five-membered rings like triazole or imidazole (B134444) led to a considerable loss in potency, indicating the critical nature of the substituent for biological activity. nih.gov

Receptor Modulation Studies and Functional Assays

A significant area of investigation for 4-aminopyrimidine (B60600) derivatives has been their role as agonists for the G protein-coupled receptor 119 (GPR119). nih.govnih.govsemanticscholar.org GPR119 is highly expressed in pancreatic β-cells and intestinal L-cells, and its activation is a promising strategy for the treatment of type 2 diabetes mellitus as it enhances glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide 1 (GLP-1). semanticscholar.org

Researchers have synthesized and evaluated novel 4-amino-2-phenylpyrimidine derivatives, leading to the identification of potent GPR119 agonists. nih.govnih.gov Optimization of substituents on both the phenyl ring at the 2-position and the amino group at the 4-position was critical for enhancing agonistic activity. nih.gov For instance, the introduction of di- and tri-halogenated phenyl groups resulted in derivatives with powerful GPR119 agonistic effects. nih.gov One such derivative, (2R)-3-{[2-(4-chloro-2,5-difluorophenyl)-6-ethylpyrimidin-4-yl]amino}propane-1,2-diol, demonstrated excellent potency and favorable pharmacokinetic profiles. nih.gov

Table 1: GPR119 Agonistic Activity of Selected Pyrimidine Derivatives
CompoundStructureGPR119 Agonistic Activity (EC50)Reference
2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amineA 4-amino-2-phenylpyrimidine derivativePotent agonist activity, improved glucose tolerance in mice. nih.gov
(2R)-3-{[2-(4-chloro-2,5-difluorophenyl)-6-ethylpyrimidin-4-yl]amino}propane-1,2-diolA 4-amino-2-phenylpyrimidine derivative with dihalogenated phenyl groupPotent agonist activity, improved glucose tolerance in mice at 1mg/kg. nih.gov
Compound 15 (a pyrimido[5,4-b] nih.govnih.govoxazine derivative)A dihydropyrimido[5,4-b] nih.govnih.govoxazine derivativeEC50 = 12 nM semanticscholar.org

The Receptor for Advanced Glycation End Products (RAGE) is implicated in the pathogenesis of various diseases, including diabetic complications and Alzheimer's disease. Using ligand-based drug design, a novel series of 4,6-disubstituted 2-aminopyrimidines has been identified as RAGE inhibitors. nih.gov One analog, a 4,6-bis(4-chlorophenyl)pyrimidine (B2456199) derivative, was shown to directly bind to RAGE, thereby inhibiting the RAGE-Aβ interaction. nih.gov This finding highlights the potential of the aminopyrimidine scaffold in developing therapies targeting RAGE-mediated pathologies. nih.gov

Table 2: RAGE Inhibitory Activity of a Pyrimidine Derivative
CompoundStructureBiological ActivityReference
Compound 59 (a 4,6-bis(4-chlorophenyl)pyrimidine analog)A 4,6-disubstituted 2-aminopyrimidineDirectly binds to RAGE, inhibiting the RAGE-Aβ interaction. Lowered soluble Aβ in the brain and improved cognitive function in animal models. nih.gov

Estrogen receptors (ERα and ERβ) are crucial targets in the treatment of breast cancer. nih.gov While extensive research has been conducted on various scaffolds as ER modulators, including diphenylfurans and biphenyl (B1667301) amines, specific data on this compound derivatives is not prominent in the search results. nih.govmdpi.com However, the broader principle of ligand-receptor interaction is well-established. For instance, adamantanyl-tethered-biphenyl amines have been reported as ERα modulating ligands, with one compound exhibiting an IC50 value of 62.84 nM in a competitor assay. mdpi.com The interaction of ligands with key amino acid residues like Arg394, Glu353, and His524 in the ERα ligand-binding domain is critical for their antagonistic or agonistic activity. mdpi.com Although direct evidence is lacking for the specified pyrimidine scaffold, the potential for such interactions exists and warrants further investigation.

Anti-inflammatory Properties (In Vitro)

Pyrimidine derivatives have demonstrated significant anti-inflammatory effects by inhibiting key inflammatory mediators. nih.gov The mechanism often involves the suppression of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated in inflamed tissues. nih.govnih.gov

A series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives were synthesized and showed a strong suppressive effect against COX-2. nih.gov These findings suggest that the pyrimidin-2-amine scaffold is a promising backbone for the development of selective COX-2 inhibitors. nih.gov Other studies on different pyrimidine-based compounds have also reported potent inhibition of COX-2 activity, with IC50 values comparable to the standard drug celecoxib. nih.gov Beyond COX inhibition, certain flavonoid derivatives, which share some structural similarities with the phenyl-substituted pyrimidines, have been shown to suppress the production of pro-inflammatory cytokines like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated cells. nih.gov

Table 3: In Vitro Anti-inflammatory Activity of Pyrimidine and Related Derivatives
Compound ClassMechanism of ActionKey FindingsReference
4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivativesSelective COX-2 InhibitionStrong suppressive effect against COX-2, with minimal interaction with COX-1. nih.gov
Pyrazolo[3,4-d]pyrimidine derivativesCOX-2 InhibitionCompounds 5 and 6 showed potent COX-2 inhibition with IC50 values of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively. nih.gov
2-phenyl-4H-chromen-4-one derivatives (Flavonoids)Inhibition of pro-inflammatory mediatorsInhibited the release of NO, IL-6, and TNF-α in RAW264.7 cells. nih.gov

Modulation of Immune-Induced Nitric Oxide (NO) Generation

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including neurotransmission, blood pressure regulation, and the immune response. However, the overproduction of NO by inducible nitric oxide synthase (iNOS) is a key factor in the pathophysiology of various inflammatory and neurodegenerative diseases. Consequently, the inhibition of iNOS is a significant therapeutic target.

Research into pyrimidine derivatives has revealed their potential as inhibitors of iNOS. While specific studies on this compound are not extensively available, the mechanisms of related pyrimidine structures offer valuable insights. For instance, certain pyrimidine imidazole derivatives have been shown to inhibit iNOS by preventing the dimerization of the enzyme, a crucial step for its catalytic activity. nih.govsci-hub.se These inhibitors can bind to the heme prosthetic group within the iNOS monomer, leading to an irreversible complex that cannot form the active dimeric enzyme. nih.govsci-hub.se

Furthermore, studies on other substituted pyrimidine compounds have demonstrated a direct reduction in NO production in immune cells, such as macrophages, when stimulated with inflammatory agents like lipopolysaccharide (LPS). nih.govrsc.org For example, certain morpholinopyrimidine derivatives have been found to significantly inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells at non-cytotoxic concentrations. nih.govresearchgate.net The anti-inflammatory effect of these compounds was associated with a marked decrease in the expression of the iNOS enzyme at both the mRNA and protein levels. nih.govresearchgate.net This suggests that the pyrimidine scaffold can serve as a core structure for the development of potent iNOS inhibitors. The specific substitutions on the pyrimidine ring, such as the ethoxy and N-phenyl groups in the compound of interest, are expected to modulate this inhibitory activity.

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Antioxidants can mitigate this damage by scavenging free radicals.

Mechanisms of Free Radical Scavenging and Antioxidant Action

The antioxidant potential of chemical compounds is often evaluated through their ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). The primary mechanisms by which antioxidants neutralize free radicals include hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). nih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom to the radical, while in the SET-PT mechanism, an electron is first transferred to the radical, followed by the transfer of a proton. nih.gov

While direct antioxidant studies on this compound are limited, the antioxidant properties of various pyrimidine derivatives have been reported. researchgate.net The presence of electron-donating or electron-withdrawing groups on the pyrimidine ring can significantly influence their radical scavenging capabilities. researchgate.net For instance, some pyrimidine derivatives have shown potent antioxidant activity in DPPH and hydrogen peroxide radical scavenging assays. researchgate.net

The following table presents data on the nitric oxide inhibitory activity of some morpholinopyrimidine derivatives, which share a similar pyrimidine core, to illustrate the potential of this class of compounds.

CompoundConcentration (µM)NO Inhibition (%)Cell Line
Compound V412.5SignificantRAW 264.7
Compound V812.5SignificantRAW 264.7
Data derived from studies on morpholinopyrimidine derivatives, not this compound. nih.govresearchgate.net

Structure Activity Relationship Sar and Advanced Computational Investigations of 2 Ethoxy N Phenylpyrimidin 4 Amine and Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com These models are pivotal in predicting the activity of novel molecules and in identifying the key physicochemical properties that influence their therapeutic efficacy.

Development of Regression Analysis Models for Predictive Biological Activity

The foundation of QSAR modeling lies in the development of robust regression analysis models. For N-phenylpyrimidin-4-amine derivatives, these models are constructed using a training set of compounds with known biological activities, which are often expressed as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration). mdpi.comnih.gov The goal is to create a statistically significant equation that can accurately predict the activity of compounds not included in the initial training set. semanticscholar.orgnih.gov

In a notable study on a series of 40 pyrimidine-4,6-diamine-based compounds, which share a common scaffold with 2-ethoxy-N-phenylpyrimidin-4-amine, researchers developed both linear and non-linear QSAR models. mdpi.comnih.gov These models utilized various molecular descriptors that quantify topological, geometric, and electronic features of the molecules. nih.govwalisongo.ac.id The predictive power of these models is assessed through rigorous internal and external validation techniques.

A crucial aspect of developing these models is the selection of appropriate molecular descriptors. These can range from simple properties like molecular weight and logP to more complex quantum chemical descriptors such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwalisongo.ac.id The final regression equation highlights the relative importance of different descriptors, thereby providing insights into the structural features that are critical for biological activity.

Ligand-Based 3D-QSAR Methodologies: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA)

To gain a three-dimensional understanding of structure-activity relationships, researchers employ advanced ligand-based 3D-QSAR methodologies like CoMFA and CoMSIA. semanticscholar.orgdrugdesign.org These methods are particularly powerful when the three-dimensional structure of the biological target is unknown. drugdesign.org They work by aligning a set of active molecules and then calculating their steric and electrostatic fields (in CoMFA) or similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties (in CoMSIA). mdpi.comnih.govmdpi.com

For a series of N-phenylpyrimidine-4-amine derivatives targeting FMS-like tyrosine kinase-3 (FLT3), robust CoMFA and CoMSIA models have been developed. mdpi.comnih.gov These models demonstrated good statistical significance and predictive ability, as indicated by their high cross-validated correlation coefficient (q²) and non-cross-validated correlation coefficient (r²) values. mdpi.comnih.gov

Model Field Contributions
CoMFA0.8020.983Steric: 54.4%, Electrostatic: 45.6%
CoMSIA0.7250.965Steric: 20.5%, Electrostatic: 29.9%, Hydrophobic: 32.8%, H-bond Donor: 16.8%

This table presents the statistical results of CoMFA and CoMSIA models developed for a series of N-phenylpyrimidine-4-amine derivatives, highlighting the predictive power of the models and the relative contributions of different molecular fields to the biological activity. Data sourced from a study on FLT3 inhibitors. mdpi.comnih.gov

The successful generation of these models indicates that the observed variations in biological activity within the series of N-phenylpyrimidin-4-amine analogs are well-explained by the differences in their 3D molecular fields. mdpi.comnih.gov

Interpretation of 3D-QSAR Contour Maps for Molecular Design Optimization

A significant advantage of CoMFA and CoMSIA is the generation of 3D contour maps. slideshare.net These maps visualize the regions in space where modifications to the molecular structure are likely to enhance or diminish biological activity. drugdesign.orgnih.gov

In the context of N-phenylpyrimidin-4-amine analogs, the contour maps from CoMFA and CoMSIA studies provide invaluable guidance for optimizing the lead compound. mdpi.comnih.gov

Steric Contour Maps: These maps typically use green and yellow contours. Green contours indicate regions where bulky substituents are favored, suggesting that increasing the steric bulk in these areas could lead to higher activity. Conversely, yellow contours highlight regions where steric bulk is detrimental to activity, indicating that smaller substituents are preferred. For instance, the contour maps for FLT3 inhibitors revealed specific areas around the pyrazole (B372694) ring where steric modifications could be beneficial. mdpi.com

Electrostatic Contour Maps: These maps often employ blue and red contours. Blue contours identify regions where electropositive groups would increase activity, while red contours signify areas where electronegative groups are favorable. drugdesign.org

Hydrophobic and Hydrogen Bond Contour Maps (in CoMSIA): Similarly, CoMSIA provides maps for hydrophobic and hydrogen-bonding interactions. These maps indicate where hydrophobic groups or hydrogen bond donors/acceptors can be introduced to improve binding affinity. mdpi.com

For this compound, the ethoxy group at the 2-position of the pyrimidine (B1678525) ring would be evaluated based on its fit within these contour maps. If this region corresponds to a green contour in the steric map and a favorable region in the electrostatic and hydrophobic maps, it would rationalize the positive contribution of the ethoxy group to the compound's activity.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com It provides crucial insights into the binding mode and the specific interactions that stabilize the ligand-receptor complex.

Prediction of Ligand-Protein Binding Modes and Interaction Fingerprints

Molecular docking simulations have been instrumental in understanding how N-phenylpyrimidin-4-amine derivatives bind to their protein targets, such as kinases. mdpi.comnih.govnih.gov These simulations place the ligand into the active site of the protein and score the different binding poses based on their predicted binding affinity.

The results of docking studies on FLT3 inhibitors revealed that the N-phenylpyrimidine-4-amine scaffold fits into the ATP-binding pocket of the kinase. mdpi.comnih.gov The simulations can predict the precise orientation of the pyrimidine ring, the phenyl group, and any substituents, providing a detailed picture of the binding mode. This information is critical for understanding the structure-activity relationship at a molecular level.

Furthermore, these simulations generate an "interaction fingerprint," which details the types of interactions between the ligand and the protein. These can include:

Hydrogen bonds: These are crucial for anchoring the ligand in the active site. drugdesign.org

Hydrophobic interactions: These interactions with nonpolar residues in the binding pocket contribute significantly to binding affinity. drugdesign.org

π-π stacking and π-cation interactions: These are common with aromatic rings present in both the ligand and the protein residues. mdpi.com

Identification of Key Amino Acid Residues Involved in Binding

A major outcome of molecular docking is the identification of the key amino acid residues in the protein's active site that are involved in binding the ligand. nih.gov For the N-phenylpyrimidine-4-amine analogs targeting FLT3, docking studies have identified several critical residues. mdpi.comnih.gov

Amino Acid Residue Role in Binding
CYS694Forms a crucial hydrogen bond with the pyrimidine core.
PHE830Engages in π-π stacking interactions with the phenyl ring of the ligand.
LYS644Forms electrostatic interactions.
GLU692Participates in hydrogen bonding.
PHE691 (Gatekeeper residue)Plays a critical role in controlling access to a deeper hydrophobic pocket. mdpi.comnih.gov

This table lists the key amino acid residues within the FLT3 active site that interact with N-phenylpyrimidine-4-amine derivatives, as identified through molecular docking simulations. The interactions are crucial for the inhibitory activity of these compounds. Data sourced from a study on FLT3 inhibitors. mdpi.comnih.gov

Docking Against Diverse Biological Targets

Molecular docking studies are instrumental in predicting the binding orientation and affinity of a ligand to a biological target. For this compound and its analogues, docking simulations against various targets, such as kinases, enzymes, and receptors, can elucidate key structure-activity relationships.

Kinase Active Sites: The pyrimidine scaffold is a well-established hinge-binder in the ATP-binding site of many kinases. nih.gov For this compound, the N1 and N3 atoms of the pyrimidine ring are expected to form crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues. The N-phenyl group and the 2-ethoxy group likely occupy the hydrophobic regions of the active site.

In a study on N-phenylpyrimidine-4-amine derivatives targeting FMS-like tyrosine kinase-3 (FLT3), key interactions were observed with residues such as Cys694 and the gatekeeper residue Phe691. mdpi.comnih.gov Specifically, the N-phenylpyrimidine-4-amine moiety formed hydrogen bonds with Cys694 and π-π stacking interactions with Phe691. mdpi.com Similar interactions can be anticipated for this compound.

Computational studies on other pyrimidine-based kinase inhibitors, such as those targeting Aurora kinases and cyclin-dependent kinases (CDKs), have also highlighted the importance of the pyrimidine core in anchoring the inhibitor to the kinase hinge region. nih.govnih.gov For example, in CDK2/4/6 inhibitors based on a 4-substituted N-phenylpyrimidin-2-amine scaffold, the pyrimidine core was crucial for binding. nih.gov

Enzymatic Active Sites: Beyond kinases, pyrimidine derivatives have been investigated as inhibitors of other enzymes. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex. nih.gov Docking studies of these compounds revealed that the pyrimidine ring and its substituents occupy a hydrophobic pocket, with hydrogen bonding interactions being critical for inhibitory activity. researchgate.net

Receptor Binding Pockets: The versatility of the pyrimidine scaffold extends to receptor binding. While specific docking studies of this compound in receptor pockets are not widely reported, studies on related heterocyclic compounds suggest potential interactions with various receptors. For example, computational studies have been performed on pyrimidine derivatives targeting G-protein coupled receptors. researchgate.net

A hypothetical docking of this compound into a generic kinase active site is summarized in the table below, based on common interaction patterns observed for pyrimidine-based inhibitors.

TargetKey Interacting ResiduesPredicted Interactions for this compound
Kinase (Generic) Hinge Region (e.g., Cys)Hydrogen bonds between pyrimidine N1/N3 and hinge backbone
Gatekeeper Residue (e.g., Phe, Met)Hydrophobic/π-π stacking interactions with the N-phenyl ring
Hydrophobic PocketThe 2-ethoxy group occupies a hydrophobic pocket

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, offering insights into its stability, conformational changes, and the energetics of binding.

MD simulations of pyrimidine-based inhibitors have been used to assess the stability of their complexes with various targets. mdpi.comnih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time is a key metric for stability. Low RMSD values, typically in the range of 1-4 Å for the protein and 0.5-4 Å for the ligand, indicate a stable complex. mdpi.com

For a complex of this compound with a kinase, MD simulations would be expected to show stable RMSD values, confirming that the ligand remains securely bound in the active site. The simulations would also reveal the flexibility of the ethoxy and phenyl groups and how they adapt to the local environment of the binding pocket.

Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PB/GBSA) and Linear Interaction Energy (LIE) are used to estimate the binding free energy of a ligand to its target. mdpi.comnih.gov These calculations provide a more quantitative measure of binding affinity than docking scores alone.

In a study of N-phenylpyrimidine-4-amine derivatives targeting FLT3, MM-PB(GB)SA and LIE calculations were used to assess the binding affinity of docked compounds. mdpi.comnih.gov These methods can be applied to the this compound-kinase complex to predict its binding free energy and compare it with known inhibitors.

A hypothetical breakdown of the binding free energy components for this compound is presented below:

Energy ComponentPredicted Contribution to Binding
Van der Waals EnergyFavorable (hydrophobic interactions of phenyl and ethoxy groups)
Electrostatic EnergyFavorable (hydrogen bonds of the pyrimidine core)
Polar Solvation EnergyUnfavorable (desolvation of polar groups upon binding)
Non-polar Solvation EnergyFavorable (hydrophobic effect)
Total Binding Free Energy Predicted to be favorable

Mutations in the active site of a target protein, particularly at "gatekeeper" residues, can significantly impact ligand binding affinity. MD simulations can be used to study the effect of such mutations. For instance, in the context of FLT3, a mutation in the gatekeeper residue F691 was shown to decrease the binding affinity of a ligand. mdpi.comnih.gov

For this compound, a mutation of a bulky gatekeeper residue (like phenylalanine) to a smaller one (like alanine) might create additional space that could be exploited by modifying the N-phenyl substituent. Conversely, a mutation to a larger residue could lead to steric clashes and a loss of affinity.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov For pyrimidine-based kinase inhibitors, a typical pharmacophore model would include:

Hydrogen Bond Acceptors: Corresponding to the nitrogen atoms in the pyrimidine ring that interact with the kinase hinge region.

Hydrophobic/Aromatic Groups: Representing the regions occupied by substituents like the N-phenyl and ethoxy groups.

Hydrogen Bond Donor: Often present on the amine linker.

A study on 2-phenylpyrimidine (B3000279) analogues as PDE4B inhibitors led to the development of a five-point pharmacophore model. nih.gov Similarly, for UNC51-like kinase 1 (ULK1) inhibitors, pharmacophore modeling was used to identify key anchoring features for 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives. researchgate.netnih.gov

Based on these principles, a hypothetical pharmacophore model for this compound as a kinase inhibitor would likely consist of two hydrogen bond acceptors (from the pyrimidine ring), one hydrogen bond donor (from the amine), and two hydrophobic/aromatic features (from the phenyl and ethoxy groups).

This pharmacophore model can then be used as a query for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity. nih.govyoutube.com

In Silico Design and Prioritization of Novel Molecular Scaffolds

The design and prioritization of novel molecular scaffolds derived from this compound are heavily reliant on in silico methodologies. These computational tools allow for the strategic development of new chemical entities with potentially enhanced activity and specificity. The process of rational drug design for pyrimidine derivatives often begins with identifying a biological target, such as a specific enzyme or receptor. researchgate.neteurekaselect.com For instance, pyrimidine scaffolds have been identified as privileged pharmacophores for targeting various biological cancer targets, including the Epidermal Growth Factor Receptor (EGFR). researchgate.neteurekaselect.com

Computational techniques such as molecular docking are employed to predict the binding affinity and orientation of designed analogues within the active site of a target protein. researchgate.netdergipark.org.tr This structure-based virtual screening allows for the rapid evaluation of large libraries of virtual compounds, prioritizing those with the most promising interaction profiles for synthesis and further testing. dergipark.org.tr For example, studies on pyrimidine derivatives have shown that specific hydrogen bond interactions with amino acid residues at the ATP binding site of a target kinase are crucial for inhibitory activity. eurekaselect.com

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are integral to the early-stage prioritization of new scaffolds. nih.gov These models help to filter out compounds that are likely to have poor pharmacokinetic properties or potential toxicity, saving significant resources in the drug discovery pipeline. dergipark.org.trbiotech-asia.org By modifying the core this compound structure—for instance, by altering substituents on the phenyl ring or changing the alkoxy group at the 2-position—researchers can computationally explore a vast chemical space to identify analogues with optimized therapeutic potential. nih.gov

Conformational Analysis and Intramolecular/Intermolecular Interactions

The three-dimensional conformation of this compound and its analogues, along with the non-covalent interactions they form, are fundamental to their chemical behavior and biological activity. The flexibility of the ethoxy and N-phenyl groups allows the molecule to adopt various conformations, the stability of which is dictated by a delicate balance of intramolecular and intermolecular forces.

Role of Intramolecular Hydrogen Bonding and π-π Stacking in Compound Conformation and Reactivity

Intramolecular interactions play a critical role in defining the preferred conformation of this compound in both solution and the solid state.

Intramolecular Hydrogen Bonding: The presence of a hydrogen bond donor (the amine N-H) and potential acceptors (the pyrimidine ring nitrogens and the oxygen of the ethoxy group) allows for the formation of intramolecular hydrogen bonds. These interactions can restrict the rotational freedom of the molecule, leading to a more planar and rigid conformation. For example, a hydrogen bond between the amine proton and one of the pyrimidine nitrogen atoms is a common motif in related structures. rsc.org Such bonding can influence the molecule's reactivity and its ability to bind to a biological target. nih.gov

Analysis of Crystal Structures for Intermolecular Packing and Hydrogen Bonding Networks

X-ray crystallography provides definitive insights into the three-dimensional arrangement of molecules in the solid state, revealing the dominant intermolecular interactions that govern crystal packing.

Intermolecular Hydrogen Bonding: In the crystalline state, this compound analogues are expected to form extensive networks of intermolecular hydrogen bonds. The amine group (N-H) is a potent hydrogen bond donor, while the pyrimidine ring nitrogens are effective acceptors. acs.org This typically leads to the formation of robust synthons, such as dimers or chains, where molecules are linked via N-H···N hydrogen bonds. researchgate.netnih.gov These interactions are often the primary force directing the assembly of the crystal lattice. acs.orgresearchgate.net Water molecules, if present in the crystal, can also mediate connections by forming hydrogen-bonded bridges between molecules. researchgate.net

Interactive Data Table: Intermolecular Interactions in Pyrimidine Derivatives

The following table summarizes the types of intermolecular interactions commonly observed in the crystal structures of pyrimidine derivatives and their general significance, based on published research.

Interaction TypeDonor/Acceptor GroupsTypical Energy (kcal/mol)Significance in Crystal Packing
N-H···N Hydrogen BondAmine (N-H) / Pyrimidine (N)-3 to -9Primary driver of supramolecular assembly, often forms chains or dimers.
N-H···O Hydrogen BondAmine (N-H) / Carbonyl or Ether (O)-3 to -8Important for stabilizing specific packing motifs, especially in hydrated crystals.
C-H···O Hydrogen BondAromatic/Aliphatic C-H / Oxygen-1 to -4Weak but numerous, contributes to overall lattice stability.
C-H···N Hydrogen BondAromatic/Aliphatic C-H / Pyrimidine (N)-1 to -3Contributes to the formation of extended networks.
π-π StackingPyrimidine Ring / Phenyl or Pyrimidine Ring-2 to -10Stabilizes parallel arrangements of aromatic rings, influencing layer formation.
van der Waals ForcesAll atoms (H···H, C···H, etc.)VariableUbiquitous, responsible for dense packing and overall cohesion.

Advanced Characterization and Analytical Methodologies Applied to 2 Ethoxy N Phenylpyrimidin 4 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods provide a wealth of information regarding the molecular structure, bonding, and electronic nature of 2-ethoxy-N-phenylpyrimidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by providing information on the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: Proton NMR spectroscopy would be expected to reveal the number of different types of protons and their neighboring environments within the molecule. The spectrum would likely show characteristic signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), distinct aromatic proton signals for the phenyl and pyrimidine (B1678525) rings, and a signal for the amine proton. The chemical shifts (δ) and coupling constants (J) would provide critical information about the connectivity of the molecule.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would differentiate between the aliphatic carbons of the ethoxy group and the aromatic carbons of the phenyl and pyrimidine rings, including the carbon atoms bonded to nitrogen and oxygen.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR would not be applicable for this compound unless a fluorine-containing derivative was synthesized. In such cases, ¹⁹F NMR would be highly sensitive to the electronic environment of the fluorine atom, providing valuable structural and electronic information.

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like this compound, as it typically produces intact molecular ions.

An ESI-MS analysis of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, allowing for the determination of the molecular formula with high accuracy. Fragmentation patterns observed in tandem MS (MS/MS) experiments could further confirm the structure by showing the loss of specific fragments, such as the ethoxy group.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) Spectroscopy)

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding.

FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to its vibrational transitions. For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands. These would include N-H stretching vibrations for the amine group, C-H stretching vibrations for the aromatic rings and the ethoxy group, C=N and C=C stretching vibrations within the pyrimidine ring, and C-O stretching for the ethoxy group. The positions and intensities of these bands are sensitive to the molecular structure and intermolecular interactions. Studies on similar heterocyclic compounds demonstrate the utility of FTIR in identifying key functional groups.

FT-Raman Spectroscopy: Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would provide valuable information on the vibrations of the pyrimidine and phenyl rings.

Electronic Absorption Spectroscopy (e.g., Ultraviolet-Visible (UV-Vis) Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the aromatic pyrimidine and phenyl rings. The position (λmax) and intensity (molar absorptivity, ε) of these bands are characteristic of the conjugated system and can be influenced by the solvent polarity.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

Characterization of Molecular Conformation and Intermolecular Interactions in Solid State

No crystallographic data for this compound has been reported in the accessible scientific literature. The determination of the solid-state conformation and the intricate network of intermolecular interactions, which are typically elucidated through single-crystal X-ray diffraction studies, remains an unaddressed area of research for this compound. Such studies are crucial for understanding the molecule's packing in the crystalline state and the nature of non-covalent interactions like hydrogen bonds, van der Waals forces, and π-π stacking, which govern its physical properties.

Computational Spectroscopy and Molecular Electronic Property Investigations

Similarly, dedicated computational studies employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) specifically for this compound are absent from the literature. These computational methods are powerful tools for gaining insights into the electronic structure and spectroscopic behavior of molecules.

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) for Predicting Spectroscopic Signatures

There are no published studies that have utilized DFT and TD-DFT to predict the spectroscopic signatures (such as UV-Vis, IR, and NMR spectra) of this compound. Such theoretical investigations would provide a deeper understanding of the molecule's electronic transitions and how its structure relates to its spectroscopic characteristics.

Theoretical Vibrational Frequency Analysis and Comparison with Experimental Data

A theoretical vibrational frequency analysis, which involves calculating the vibrational modes of a molecule and comparing them with experimental data from techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, has not been performed for this compound according to available records. This type of analysis is fundamental for the accurate assignment of vibrational bands and for correlating the molecule's structure with its vibrational spectrum.

While research on other substituted pyrimidine derivatives exists, the explicit data required to construct a scientifically accurate and detailed article for this compound, as per the requested outline, is not available. Further experimental and computational research is needed to fill this knowledge gap.

Future Perspectives and Emerging Research Avenues for 2 Ethoxy N Phenylpyrimidin 4 Amine Research

Rational Design and Synthesis of Next-Generation Lead Candidates with Enhanced Potency and Selectivity

The development of new chemical entities based on the 2-ethoxy-N-phenylpyrimidin-4-amine core will heavily rely on rational drug design principles. Structure-activity relationship (SAR) studies on related N-phenylpyrimidin-2-amine and N-phenylpyrimidin-4-amine derivatives have demonstrated that modifications at various positions of the pyrimidine (B1678525) and phenyl rings can significantly impact potency and selectivity. Current time information in Bangalore, IN.nih.govnih.govacs.org For instance, the introduction of different substituents on the phenyl ring or alterations to the alkoxy group at the 2-position could lead to enhanced interactions with target proteins.

Future synthetic efforts should focus on creating a diverse library of analogs. This can be achieved through established synthetic methodologies for pyrimidine derivatives, such as the reaction of substituted anilines with dichloropyrimidines followed by Suzuki coupling to introduce further diversity. acs.orgnih.gov The exploration of different alkoxy groups at the C2 position, alongside a wide range of substitutions on the N-phenyl ring, will be crucial in generating lead candidates with improved pharmacological profiles.

Deeper Mechanistic Characterization of Biological Actions at the Molecular and Cellular Level

A critical area of future research will be the detailed elucidation of the molecular and cellular mechanisms of action of this compound and its optimized analogs. While related compounds have shown activity against various kinases and other enzymes, the specific targets of this particular scaffold remain to be identified. nih.govnih.govnih.gov

Cell-based assays will be instrumental in understanding the downstream effects of compound treatment. For example, if a derivative shows anti-proliferative activity in cancer cell lines, further studies should investigate its impact on the cell cycle, apoptosis, and key signaling pathways. Techniques such as Western blotting, flow cytometry, and immunofluorescence will be vital in this characterization. nih.gov Understanding these mechanisms will not only validate the therapeutic potential but also guide the rational design of next-generation compounds.

Identification and Validation of Novel Biological Targets for Therapeutic Intervention

A key challenge and opportunity lie in the identification and validation of novel biological targets for this compound derivatives. The pyrimidine scaffold is known to interact with a wide range of proteins, particularly kinases. nih.govnih.govacs.org High-throughput screening of diverse compound libraries against panels of kinases and other enzymes will be a crucial first step.

Promising initial hits can then be validated through a battery of biochemical and cellular assays. For instance, if a compound shows inhibitory activity against a specific kinase, its effect on the phosphorylation of downstream substrates should be confirmed in cells. Furthermore, genetic approaches, such as siRNA-mediated knockdown of the putative target, can be employed to confirm that the compound's cellular effects are indeed mediated through the identified target. The discovery of novel, druggable targets for this scaffold could open up new therapeutic avenues for a range of diseases.

Integration of Artificial Intelligence and Machine Learning Approaches in Compound Discovery and Optimization

Furthermore, ML models can be trained on existing SAR data from related pyrimidine derivatives to predict the activity of novel, untested analogs. nih.gov This predictive power can guide synthetic chemistry efforts, prioritizing the synthesis of compounds with the highest predicted potency and desired selectivity. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to understand the key structural features that govern biological activity, providing valuable insights for lead optimization. nih.gov

Development of Sustainable and Economically Viable Synthetic Methodologies

As promising lead candidates emerge, the development of sustainable and economically viable synthetic routes will be paramount for their eventual translation to the clinic. Traditional synthetic methods often involve harsh reagents and multiple steps, leading to significant waste and high production costs.

Future research should focus on the development of "green" synthetic methodologies. This could include the use of solvent-free reactions, microwave-assisted synthesis, and the development of one-pot, multi-component reactions to improve efficiency and reduce environmental impact. nih.govresearchgate.net For example, the synthesis of 2-aminopyrimidine (B69317) derivatives has been achieved under solvent-free conditions by heating the reactants, which significantly reduces the use of volatile organic solvents. nih.gov The development of such processes will not only be environmentally responsible but also contribute to the economic feasibility of large-scale production.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-ethoxy-N-phenylpyrimidin-4-amine with high regioselectivity?

  • Methodological Answer : A multi-step approach is recommended. First, construct the pyrimidine core via cyclization of a β-dicarbonyl compound with guanidine derivatives. Introduce the ethoxy group at the 2-position using nucleophilic substitution with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The N-phenyl group can be installed via Buchwald-Hartwig amination, employing a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) to ensure C–N coupling efficiency . Purification via column chromatography (silica gel, hexane/EtOAc gradient) typically yields >90% purity.

Q. How can I verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy protons at δ ~1.3–1.5 ppm; aromatic protons for phenyl at δ ~7.2–7.6 ppm) .
  • X-ray diffraction (XRD) : Resolve crystal packing and bond lengths. Use SHELX programs (e.g., SHELXL) for refinement, ensuring R-factor < 5% .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (calculated for C₁₂H₁₃N₃O: 215.1059 g/mol).

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Use mixed solvents like ethanol/water (4:1 v/v) or dichloromethane/hexane (1:3). Slow evaporation at 4°C promotes single-crystal growth for XRD analysis. Avoid polar aprotic solvents (e.g., DMSO) to prevent solvate formation .

Advanced Research Questions

Q. How do hydrogen bonding and π-π interactions influence the solid-state properties of this compound?

  • Methodological Answer : Analyze crystal packing using graph-set analysis . The ethoxy group may form C–H⋯O interactions (distance ~2.8–3.2 Å), while the phenyl and pyrimidine rings engage in π-π stacking (interplanar spacing ~3.6–3.8 Å). These interactions dictate melting points and solubility. Compare experimental XRD data with computational models (e.g., Mercury CSD) to quantify non-covalent interactions .

Q. What mechanisms underlie discrepancies in biological activity across polymorphic forms of this compound?

  • Methodological Answer : Polymorphs arise from conformational flexibility in the N-phenyl group. Characterize forms via:

  • Differential Scanning Calorimetry (DSC) : Identify endothermic peaks corresponding to phase transitions.
  • Dissolution testing : Correlate bioavailability with lattice energy (e.g., Form I may dissolve 30% faster than Form II due to weaker packing).
  • Docking studies : Use AutoDock Vina to assess binding affinity variations to target proteins (e.g., kinases) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The 4-amine group is electron-rich (nucleophilic), while the 2-ethoxy group stabilizes adjacent positions via resonance. Simulate transition states for SNAr reactions at the 4-position, optimizing leaving groups (e.g., Cl⁻ vs. Br⁻) using Gaussian09 .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

  • Methodological Answer : Re-evaluate experimental conditions:

  • Thermogravimetric Analysis (TGA) : Ensure inert atmosphere (N₂) to prevent oxidation. Discrepancies >10°C in decomposition temperatures may arise from impurities or polymorphic contamination.
  • Controlled crystallization : Isolate pure polymorphs and rerun TGA/DSC. Cross-reference with CSD entries (e.g., CCDC codes) to validate phase purity .

Applications in Drug Discovery

Q. What strategies enhance the kinase inhibitory potency of this compound derivatives?

  • Methodological Answer : Modify substituents to improve target engagement:

  • 4-Position : Introduce electron-withdrawing groups (e.g., CF₃) to boost hydrophobic interactions with kinase ATP pockets.
  • N-Phenyl group : Replace with heteroaromatics (e.g., pyridyl) for H-bond donor/acceptor complementarity.
  • In vitro assays : Test against c-Src/Abl kinases using ADP-Glo™ assays; compare IC₅₀ values with AZD0530 (a known inhibitor, IC₅₀ ~2 nM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.